An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties is crucial for its effective utilization in drug discovery and development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic and analytical workflows to support researchers in their endeavors.
Introduction
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, also known as 3-(3,4-dimethoxybenzoyl)propanoic acid, is a keto acid that serves as a versatile building block in organic synthesis. Its structure, featuring a dimethoxyphenyl moiety, a ketone, and a carboxylic acid, provides multiple reactive sites for chemical modification. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental for optimizing reaction conditions, purification procedures, and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| CAS Number | 4378-55-6 |
| Melting Point | 145-146 °C |
| Boiling Point (Predicted) | 451.8 °C at 760 mmHg |
| pKa (Predicted) | 4.62 ± 0.10 |
| logP (Predicted) | 1.5 |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: Synthetic workflow for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid.
Detailed Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,2-dimethoxybenzene (1.0 eq) and an anhydrous inert solvent (e.g., dichloromethane or nitrobenzene).
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Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Addition of Anhydride: Dissolve glutaric anhydride (1.1 eq) in the same inert solvent and add it dropwise to the reaction mixture over 30 minutes.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the solid dissolves.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid as a solid.
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.
Caption: Analytical workflow for product characterization.
Expected Analytical Data:
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Protons: Signals in the range of δ 7.5-6.9 ppm.
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Methoxy Protons: Two singlets around δ 3.9 ppm (each integrating to 3H).
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Aliphatic Protons: Multiplets corresponding to the -(CH₂)₃- chain between δ 3.2 and 2.0 ppm.
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Carboxylic Acid Proton: A broad singlet typically above δ 10 ppm.
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¹³C NMR (CDCl₃, 100 MHz):
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Carbonyl Carbons: Signals for the ketone and carboxylic acid carbons in the range of δ 200-175 ppm.
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Aromatic Carbons: Signals between δ 155-110 ppm, including the carbons attached to the methoxy groups.
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Methoxy Carbons: Signals around δ 56 ppm.
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Aliphatic Carbons: Signals for the -(CH₂)₃- chain in the range of δ 35-20 ppm.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): m/z = 252.
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Key Fragments: Fragmentation is expected to occur via cleavage adjacent to the carbonyl groups, leading to characteristic fragments such as the 3,4-dimethoxybenzoyl cation (m/z = 165).
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Role in Drug Discovery
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material for the synthesis of more complex molecules with potential biological activity. Its utility in drug discovery can be represented as a logical workflow.
Caption: Logical workflow for the utilization of the title compound in drug discovery.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the efficient use of this versatile intermediate in the creation of novel therapeutic agents.
